molecular formula C31H23Cl6N2O+ B1211579 Calmidazolium CAS No. 95013-41-5

Calmidazolium

Cat. No. B1211579
CAS RN: 95013-41-5
M. Wt: 652.2 g/mol
InChI Key: CTKNMSVWMRRCPW-UHFFFAOYSA-N
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Description

Calmidazolium is an imidazolium ion that is imidazolium cation substituted by a bis(4-chlorophenyl)methyl group at position 1 and a 2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl group at position 3. It acts as an inhibitor of calmodulin, a calcium binding messenger protein. It has a role as an inhibitor.

Scientific Research Applications

Calmidazolium in Pancreatic β-Cells

Calmidazolium, known as a calmodulin inhibitor, has shown intriguing effects on pancreatic β-cells. In a study, it was observed to suppress the influx of Ca2+ through voltage-gated Ca2+ channels in these cells. Interestingly, it still stimulated insulin release at basal glucose concentration, indicating its effect on distal steps in the stimulus-secretion coupling in β-cells. This finding suggests potential applications in researching the mechanisms of exocytosis under specific cellular conditions (Kindmark et al., 1995).

Calmidazolium and Mitochondrial Membrane Potential

Calmidazolium has been reported to interfere with the measurement of mitochondrial membrane potential. It can cause a decrease in membrane potential, swelling, and uncoupling in mitochondria. This effect is significant because it suggests caution when using calmidazolium in mitochondrial research, especially concerning signal transduction studies (Saris et al., 2004).

Influence on Steroidogenesis

A study highlighted an unexpected role of calmidazolium in steroidogenesis. Contrary to previous findings, calmidazolium was identified as a potent stimulator of steroidogenesis in certain cell types. This stimulation was independent of cyclic AMP, calcium, or protein synthesis, suggesting that calmidazolium might be an important probe for elucidating mechanisms of control in steroidogenesis (Choi & Cooke, 1992).

Calmidazolium and Cancer Cell Proliferation

Calmidazolium has been studied for its effects on the proliferation and differentiation of human gastric cancer cell lines. It was found to inhibit proliferation and DNA synthesis, suggesting its potential as a research tool in understanding the growth and development of cancer cells (Song, 2000).

Applications in Cancer Stem Cell Research

Research has also explored the effects of calmidazolium chloride on cancer stem-like cells, using murine embryonal carcinoma cells as a model. Calmidazolium was found to inhibit growth and induce apoptosis in these cells, indicating its potential application in developing anti-cancer stem cell therapeutics (Lee et al., 2016).

Calmidazolium and Adrenal Glomerulosa Cells

A study involving adrenal glomerulosa cells revealed that calmidazolium has a broader range of effects compared to other calmodulin antagonists. These findings are significant for understanding the role of calmodulin in cellular processes like angiotensin II action on the adrenal (Elliott et al., 1991).

properties

CAS RN

95013-41-5

Product Name

Calmidazolium

Molecular Formula

C31H23Cl6N2O+

Molecular Weight

652.2 g/mol

IUPAC Name

1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium

InChI

InChI=1S/C31H23Cl6N2O/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36/h1-16,19,30-31H,17-18H2/q+1

InChI Key

CTKNMSVWMRRCPW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl

synonyms

1-(bis(chlorophenyl)methyl)-3-(2,4-dichloro-beta-(2,4-dichlorobenzyloxy)phenethyl)imidazolinium chloride
calmidazolium
calmidazolium chloride
calmidazolium ion
R 24571
R-24571

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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